Boc-beta-Homopyr-OH
Overview
Description
Boc-beta-Homopyr-OH, also known as (S)-(1-tert-butoxycarbonyl-5-oxo-pyrrolidin-2-yl)acetic acid, is a compound used primarily in peptide synthesis. It is a derivative of pyrrolidine and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its role in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-beta-Homopyr-OH typically involves the protection of the amino group of beta-homopyrrolidine with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
Boc-beta-Homopyr-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group is replaced by other functional groups.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction reactions depending on the specific conditions and reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of this compound yields beta-homopyrrolidine, while substitution reactions can yield a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Boc-beta-Homopyr-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Boc-beta-Homopyr-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-beta-Homophe-OH: Similar in structure but with a phenyl group instead of a pyrrolidine ring.
Boc-beta-Homogln-OH: Contains a glutamine residue instead of a pyrrolidine ring.
Boc-beta-Homoleu-OH: Contains a leucine residue instead of a pyrrolidine ring.
Uniqueness
Boc-beta-Homopyr-OH is unique due to its pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules.
Properties
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7(6-9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTQIXKUDSMJCP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584830 | |
Record name | [(2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948594-96-5 | |
Record name | [(2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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